molecular formula C15H17N3O2S B2710265 cyclopentyl N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}carbamate CAS No. 2326371-24-6

cyclopentyl N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}carbamate

Cat. No.: B2710265
CAS No.: 2326371-24-6
M. Wt: 303.38
InChI Key: MROBHQRELRYXKP-UHFFFAOYSA-N
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Description

cyclopentyl N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}carbamate is a complex organic compound featuring a cyclopentyl group, a thiophene ring, and a pyrazine ring

Preparation Methods

The synthesis of cyclopentyl N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the thiophene ring: This step often involves the use of thiophene derivatives and coupling reactions.

    Attachment of the cyclopentyl group: This is usually done through alkylation reactions.

    Carbamate formation: The final step involves the reaction of the intermediate compound with isocyanates to form the carbamate group.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

cyclopentyl N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene and pyrazine rings.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

cyclopentyl N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}carbamate has several scientific research applications:

Mechanism of Action

The mechanism by which cyclopentyl N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}carbamate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and biological context .

Comparison with Similar Compounds

cyclopentyl N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}carbamate can be compared with other similar compounds, such as:

    Pyrazine Derivatives: These compounds share the pyrazine ring and exhibit similar biological activities.

    Thiophene Derivatives: Compounds with thiophene rings are known for their electronic properties and are used in various applications.

    Carbamate Compounds: These compounds are widely studied for their potential as enzyme inhibitors and therapeutic agents.

The uniqueness of this compound lies in its combined structure, which allows it to exhibit properties of all these classes of compounds, making it a versatile and valuable molecule for research and industrial applications .

Properties

IUPAC Name

cyclopentyl N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c19-15(20-12-3-1-2-4-12)18-9-13-14(17-7-6-16-13)11-5-8-21-10-11/h5-8,10,12H,1-4,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROBHQRELRYXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(=O)NCC2=NC=CN=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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